胡椒碱

科学研究应用

作用机制

胡椒碱通过多种分子靶点和途径发挥作用:

抗炎作用: 它抑制促炎细胞因子的产生并降低炎症酶的活性。

抗肿瘤作用: 胡椒碱通过破坏线粒体膜电位和抑制细胞增殖来诱导癌细胞凋亡.

杀虫作用: 它影响昆虫的神经系统,导致瘫痪和死亡.

类似化合物:

胡椒碱: 另一种存在于黑胡椒中的哌啶生物碱,具有类似的抗炎和抗肿瘤特性。

胡椒胺: 一种具有杀虫活性的相关化合物。

荜茇十八碳酰胺: 另一种具有杀虫和杀螨活性的哌啶生物碱

胡椒碱的独特性: 胡椒碱因其抗炎、抗肿瘤和杀虫特性的组合而独一无二。它能够抑制癌细胞生长和减少炎症使其成为医学研究中宝贵的化合物。

生化分析

Biochemical Properties

Pipernonaline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage within cells. Additionally, Pipernonaline has shown inhibitory effects on certain enzymes like cyclooxygenase, which is involved in inflammatory pathways . The compound’s ability to modulate these enzymes highlights its potential as an anti-inflammatory agent.

Cellular Effects

Pipernonaline exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In neuronal cells, Pipernonaline has demonstrated neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Pipernonaline affects gene expression by modulating the activity of transcription factors involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of Pipernonaline involves its interaction with various biomolecules at the cellular level. Pipernonaline binds to specific receptors and enzymes, leading to the inhibition or activation of their functions . For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, Pipernonaline induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway . The compound also modulates gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pipernonaline have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, Pipernonaline has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in animal models have demonstrated that Pipernonaline can maintain its therapeutic effects, such as improved cognitive function and reduced tumor growth, over extended periods .

Dosage Effects in Animal Models

The effects of Pipernonaline vary with different dosages in animal models. At low to moderate doses, Pipernonaline has shown beneficial effects, such as reduced inflammation, improved cognitive function, and inhibition of tumor growth . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of Pipernonaline while minimizing its potential toxicity .

Metabolic Pathways

Pipernonaline is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of Pipernonaline and its metabolites from the body . Additionally, Pipernonaline influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and pyruvate kinase . These effects on metabolic pathways contribute to the compound’s overall biological activity .

Transport and Distribution

Pipernonaline is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, Pipernonaline can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its biological activity, as it allows Pipernonaline to interact with target biomolecules and exert its effects . The distribution of Pipernonaline within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Pipernonaline plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Pipernonaline can also translocate to the nucleus, where it modulates gene expression by influencing the activity of transcription factors . Additionally, the compound’s localization in the mitochondria allows it to regulate mitochondrial function and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization and activity of Pipernonaline .

准备方法

合成路线和反应条件: 胡椒碱可以通过多种方法合成。一种常见的方法是用甲醇等溶剂从荜茇果实中提取该化合物。 提取过程之后是纯化步骤,例如柱层析,以分离胡椒碱 .

工业生产方法: 胡椒碱的工业生产通常涉及从荜茇果实中大规模提取。该过程包括:

回流提取: 使用甲醇等溶剂提取该化合物。

超声提取: 利用超声波提高提取效率。

超临界流体萃取: 使用超临界流体(如二氧化碳)以高纯度提取胡椒碱.

化学反应分析

反应类型: 胡椒碱会发生多种化学反应,包括:

氧化: 胡椒碱可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以将胡椒碱转化为具有不同生物活性的还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

形成的主要产物: 这些反应形成的主要产物包括氧化衍生物、还原形式和具有改变的生物活性的取代胡椒碱化合物 .

相似化合物的比较

Piperine: Another piperidine alkaloid found in black pepper with similar anti-inflammatory and antitumor properties.

Piperanine: A related compound with insecticidal activity.

Piperoctadecalidine: Another piperidine alkaloid with insecticidal and acaricidal properties

Uniqueness of Pipernonaline: Pipernonaline is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.

生物活性

Pipernonaline, a piperamide derived from Piper longum, has garnered attention for its diverse biological activities, particularly its anticancer properties and potential therapeutic applications. This article delves into the biological activity of pipernonaline, supported by research findings, data tables, and case studies.

Chemical Profile of Pipernonaline

Pipernonaline is classified as a piperamide, a type of alkaloid prevalent in various species of the Piper genus. It is structurally related to piperine, another well-known compound from black pepper. The molecular formula for pipernonaline is , and it exhibits a complex profile of biological activities.

Anticancer Properties

Research indicates that pipernonaline has significant antiproliferative effects on various cancer cell lines. A study focused on human prostate cancer cells (PC-3 and LNCaP) demonstrated that pipernonaline inhibits cell growth in a dose-dependent manner (30-90 μM) over 24-48 hours. The mechanism involves:

- Induction of Apoptosis : Pipernonaline promotes apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and increased intracellular calcium levels. This process activates caspase-3, resulting in the cleavage of PARP (poly(ADP-ribose) polymerase) and subsequent cell death .

- Cell Cycle Arrest : The compound causes accumulation of cells in the sub-G1 and G0/G1 phases, associated with down-regulation of cyclin-dependent kinases (CDK2, CDK4) and cyclins (D1, E), which are crucial for cell cycle progression .

The biological activity of pipernonaline can be summarized as follows:

Other Biological Activities

Beyond its anticancer effects, pipernonaline exhibits several other biological activities:

属性

IUPAC Name |

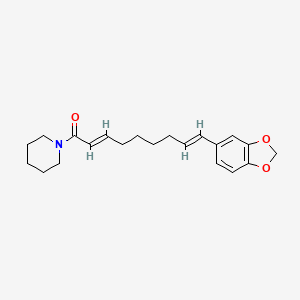

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。